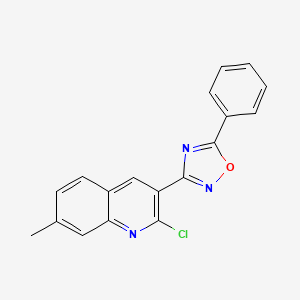
(R)-4-Benzyl-1,3-thiazolidine-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-4-Benzyl-1,3-thiazolidine-2-one, also known as (R)-BTZ, is a synthetic molecule that has been widely studied in recent years due to its potential applications in scientific research. It has been used in a variety of studies, ranging from biochemical and physiological effects to laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis : The crystal structure of thiazolidine-4-one derivatives, closely related to (R)-4-Benzyl-1,3-thiazolidine-2-one, has been studied, revealing the planarity of the central thiazolidine ring and its angles with adjacent benzene rings, which is crucial for understanding its chemical properties and interactions (Moreno-Fuquen et al., 2014).
Molecular Structure and Hydrogen Bond Analysis : Investigations into the molecular structure of thiazolidine derivatives have shown the presence of intramolecular C-H⋯S and C-H⋯N contacts, with implications for understanding hydrogen bonding in these compounds (Domagała et al., 2004).
Synthesis and Bioactivity Screening : Research into the synthesis and bioactivity of thiazolidin-4-one compounds, which includes structures similar to this compound, has shown promising antimicrobial activity. This highlights the potential of these compounds in developing new antimicrobial agents (Ayyash & Hammady, 2020).
Inhibition of Matrix Metalloproteinases (MMPs) : Studies on 4-thiazolidinone derivatives have demonstrated their ability to inhibit MMPs, which are involved in tissue damage and inflammatory processes. This suggests potential applications in addressing inflammation and wound healing (Incerti et al., 2018).
Review of Biological Activities : A comprehensive review of the chemistry and biological activities of 1,3-thiazolidin-4-ones, including compounds like this compound, has been conducted. This review underscores the significance of these compounds in medicinal chemistry and their diverse biological properties (Cunico et al., 2008).
Eigenschaften
IUPAC Name |
(4R)-4-benzyl-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTCRDXCVRFUOW-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)S1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)S1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)
![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)


![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1344970.png)


